Methyl 4-(dimethylphosphoryl)benzoate
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Overview
Description
Methyl 4-(dimethylphosphoryl)benzoate is an organic compound with the molecular formula C10H13O3P and a molecular weight of 212.18 g/mol . It is an ester derivative of benzoic acid, characterized by the presence of a dimethylphosphoryl group attached to the benzene ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(dimethylphosphoryl)benzoate can be synthesized through the esterification of 4-(dimethylphosphoryl)benzoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to minimize waste and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(dimethylphosphoryl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, halogen, alkyl, and acyl derivatives.
Scientific Research Applications
Methyl 4-(dimethylphosphoryl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of methyl 4-(dimethylphosphoryl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dimethylphosphoryl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the dimethylphosphoryl group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Vinyl benzoate: Contains a vinyl group attached to the benzoate moiety.
Uniqueness
Methyl 4-(dimethylphosphoryl)benzoate is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in specific chemical reactions and interact with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H13O3P |
---|---|
Molecular Weight |
212.18 g/mol |
IUPAC Name |
methyl 4-dimethylphosphorylbenzoate |
InChI |
InChI=1S/C10H13O3P/c1-13-10(11)8-4-6-9(7-5-8)14(2,3)12/h4-7H,1-3H3 |
InChI Key |
PPETUPHNENHEHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)P(=O)(C)C |
Origin of Product |
United States |
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